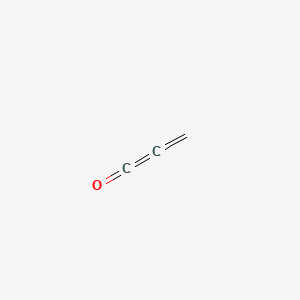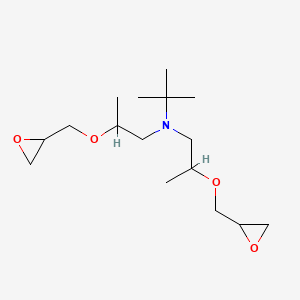
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is a chemical compound with a complex structure that includes multiple functional groups such as oxirane rings, ether linkages, and tertiary amine. This compound is known for its versatility and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL- typically involves the reaction of dipropylamine with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the epoxy groups.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous process involving the reaction of dipropylamine with epichlorohydrin in a reactor. The reaction mixture is then purified to remove any unreacted starting materials and by-products, resulting in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be used to convert the epoxy groups to diols.
Substitution: : The compound can undergo nucleophilic substitution reactions at the epoxy groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as water or alcohols are used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of diols.
Substitution: : Formation of hydroxylated or alkylated products.
Applications De Recherche Scientifique
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is used in various scientific research applications, including:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: : In drug delivery systems and as a precursor for pharmaceuticals.
Industry: : In the production of epoxy resins and as a curing agent for coatings and adhesives.
Mécanisme D'action
The compound exerts its effects through its epoxy groups, which can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in polymerization reactions.
Comparaison Avec Des Composés Similaires
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is similar to other epoxy-containing compounds such as bisphenol A diglycidyl ether (DGEBA) and epoxy resins . it is unique in its structure and reactivity due to the presence of the dipropylamine group and the specific arrangement of epoxy groups.
Similar Compounds
Bisphenol A diglycidyl ether (DGEBA)
Epichlorohydrin
Epoxy resins
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and ability to participate in multiple types of chemical reactions contribute to its widespread use.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
63041-01-0 |
|---|---|
Formule moléculaire |
C16H31NO4 |
Poids moléculaire |
301.42 g/mol |
Nom IUPAC |
2-methyl-N,N-bis[2-(oxiran-2-ylmethoxy)propyl]propan-2-amine |
InChI |
InChI=1S/C16H31NO4/c1-12(18-8-14-10-20-14)6-17(16(3,4)5)7-13(2)19-9-15-11-21-15/h12-15H,6-11H2,1-5H3 |
Clé InChI |
CVNSUHRFBAMHRO-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)OCC1CO1)C(C)(C)C)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


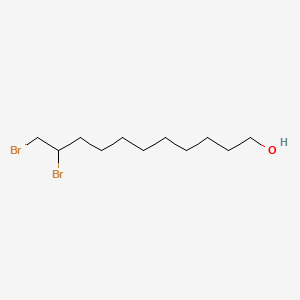
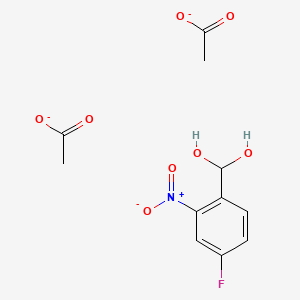
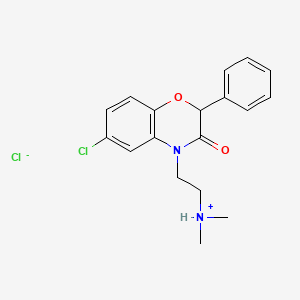
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
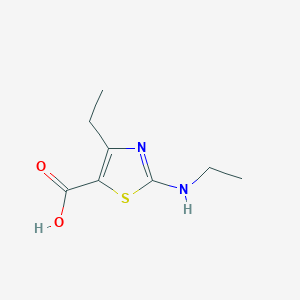
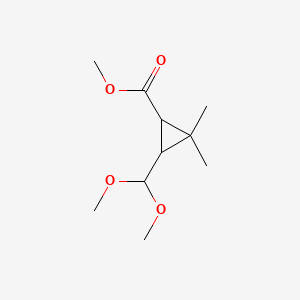
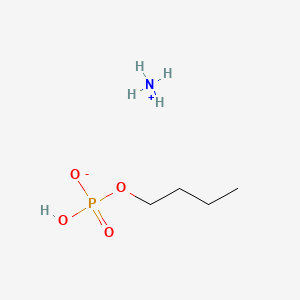
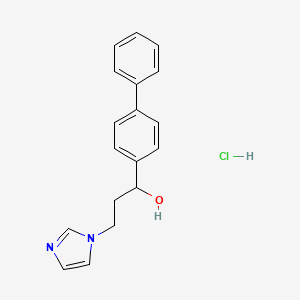
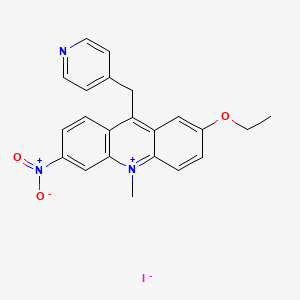
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
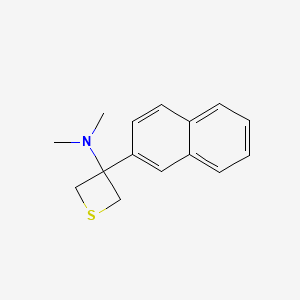
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)
